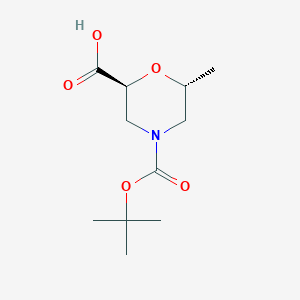![molecular formula C25H19F3N2O B2601418 4-methyl-6-phenoxy-1-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline CAS No. 866137-73-7](/img/structure/B2601418.png)
4-methyl-6-phenoxy-1-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Polymorphic Modifications and Diuretic Properties
Research on a closely related compound, 6-Hydroxy-N-(4-methoxyphenyl)-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, demonstrated its strong diuretic properties, suggesting potential applications in developing new hypertension remedies. This study revealed two polymorphic modifications of the compound, highlighting the impact of molecular structure on its physical and chemical properties, which could be relevant for drug formulation and development (Shishkina et al., 2018).
Synthesis of Polymerizable Monomers
Another research avenue involves the synthesis of poly(phenylquinoxaline)s via self-polymerizable quinoxaline monomers. This approach aims to enhance the monomers' susceptibility toward aromatic nucleophilic substitution reactions, with potential applications in material science for developing high-performance polymers with specific optical and electronic properties (Klein et al., 2001).
Stereoselective Metal-Free Hydrogenations
The metal-free hydrogenation of pyrroloquinolines has been explored, showing the potential for creating specific stereoisomers of pyrroloquinoline derivatives. This research is crucial for developing methodologies in organic synthesis that can lead to the creation of compounds with desired stereochemical configurations, important in drug development and chemical synthesis (Xiaoqin Liu et al., 2018).
Electrophilic and Regioselective Ring Closure
Studies on the synthesis of pyrroloquinoline derivatives through iodine-mediated electrophilic and regioselective ring closure offer insights into creating structurally diverse molecules. This method facilitates the functional group diversification on the quinoline nucleus, essential for assessing biological activity and developing new pharmacologically active compounds (Verma et al., 2011).
Properties
IUPAC Name |
4-methyl-6-phenoxy-1-[4-(trifluoromethyl)phenyl]-2,3-dihydropyrrolo[3,2-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19F3N2O/c1-16-20-14-15-30(18-12-10-17(11-13-18)25(26,27)28)24(20)21-8-5-9-22(23(21)29-16)31-19-6-3-2-4-7-19/h2-13H,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRGLBNMEDWQLOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCN(C2=C3C=CC=C(C3=N1)OC4=CC=CC=C4)C5=CC=C(C=C5)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-ethyl-N-methylpyrimidin-2-amine](/img/structure/B2601335.png)




![2-[N-(furan-2-ylmethyl)4-methylbenzenesulfonamido]acetic acid](/img/structure/B2601344.png)
![6-Bromo-3-methyl-[1,2]oxazolo[5,4-b]pyridine](/img/structure/B2601345.png)





![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(furan-2-ylmethyl)oxalamide](/img/structure/B2601356.png)
![4-chloro-N'-[1-(phenylsulfonyl)-4-piperidinylidene]benzenecarbohydrazide](/img/structure/B2601357.png)
